
1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one
Übersicht
Beschreibung
“1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H5BrClFO. Its molecular weight is 251.48 g/mol . It is also known by other synonyms such as “1898158-31-0”, “1-(4-bromo-2-chloro-3-fluorophenyl)ethanone”, and "4-Bromo-2-chloro-3-fluoroacetophenone" .
Molecular Structure Analysis
The compound has a complex structure with bromine, chlorine, and fluorine atoms attached to the phenyl ring. The InChI string representation of the molecule isInChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 . This indicates the presence of a carbonyl group attached to a phenyl ring which is further substituted with bromine, chlorine, and fluorine atoms . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a topological polar surface area of 17.1 Ų, a complexity of 188, and it does not have any hydrogen bond donor . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Techniques
Structural Confirmation : Utilizing spectroscopic techniques and Density Functional Theory (DFT), the structural confirmation of related compounds like 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one has been achieved. This involves comparisons of experimental results with DFT obtained results, useful for understanding the decomposition and melting point properties of such compounds (Bhumannavar, 2021).
Synthesis of Liquid Crystalline Polyethers : Research demonstrates the synthesis of various polyethers, including compounds related to 1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one, which are essential for understanding the phase transition temperatures and thermodynamics in liquid crystals (Percec & Zuber, 1992).
Synthesis of Bioactive Compounds : The compound serves as an important intermediate in synthesizing various biologically active compounds, highlighting its role in pharmaceutical and medicinal chemistry (Wang et al., 2016).
Spectroscopic and Computational Studies
FT-IR and NBO Analysis : The compound's derivatives have been studied using Fourier-transform infrared spectroscopy (FT-IR) and Natural Bond Orbital (NBO) analysis. This is significant for understanding the molecular structure and chemical behavior of such compounds (Najiya et al., 2014).
Quantum Chemical Analysis : Quantum chemical investigations, including Density Functional Theory (DFT) and Time-dependent DFT, are employed to study the structural, spectral, and electronic properties of related chalcone derivatives. This assists in understanding the molecular geometry and electronic transitions within the compound (Zaini et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGHCISGZGATLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
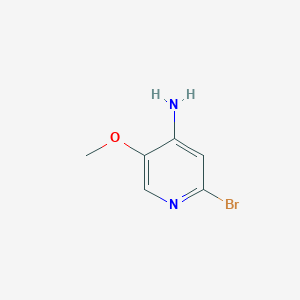
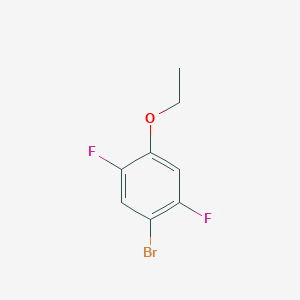
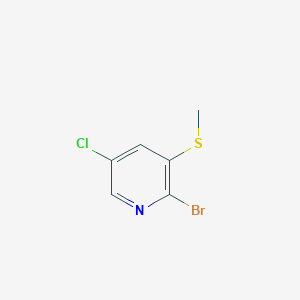
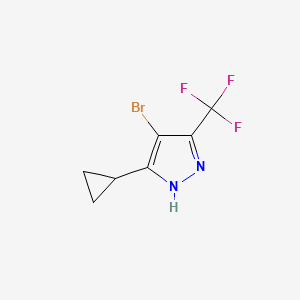
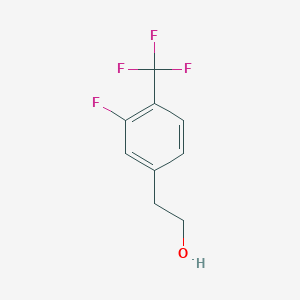
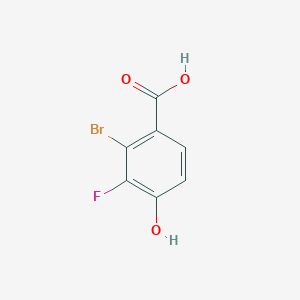

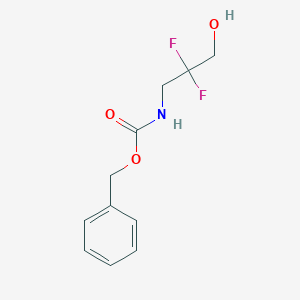
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)
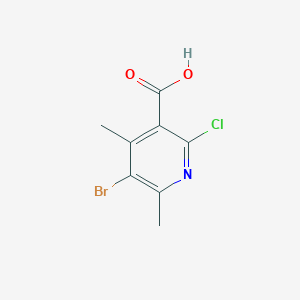
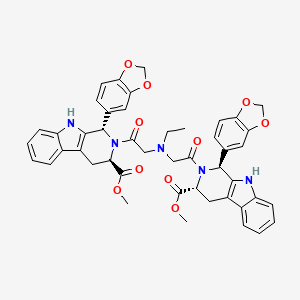
![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)